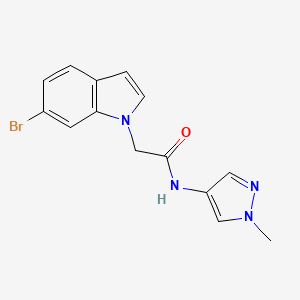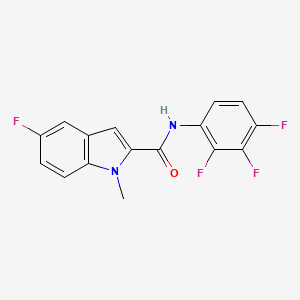![molecular formula C14H16BrN3O2 B12173960 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol](/img/structure/B12173960.png)
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a ketoester.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the brominated pyridazine derivative.
Etherification: The ethoxyethanol moiety is attached through an etherification reaction, typically using an alkylating agent like ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one
Uniqueness
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is unique due to its specific structural features, such as the presence of the ethoxyethanol moiety and the bromophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other pyridazine derivatives.
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
2-[2-[[6-(4-bromophenyl)pyridazin-3-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C14H16BrN3O2/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)16-7-9-20-10-8-19/h1-6,19H,7-10H2,(H,16,18) |
InChI Key |
XYZAZEVTZMSKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCOCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-1,3-thiazol-2-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12173880.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12173883.png)


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12173908.png)



![2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B12173944.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]acetamide](/img/structure/B12173946.png)

![2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B12173954.png)
![(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173964.png)
